2-Cloro-1,1-difluoroeteno

Descripción general

Descripción

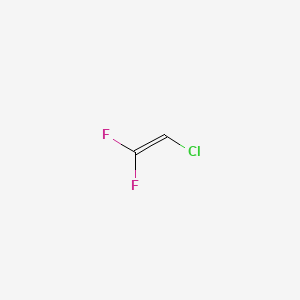

2-Chloro-1,1-difluoroethylene is a toxic unsaturated hydrochlorofluorocarbon with the chemical formula C₂HClF₂This compound is characterized by its flat molecular structure, with all atoms lying in the same plane .

Aplicaciones Científicas De Investigación

2-Chloro-1,1-difluoroethylene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of fluoropolymers and other fluorinated compounds.

Biology and Medicine: It is a contaminant in some medical-grade hydrofluorocarbons and can be metabolized in the body to form 2-chloro-1,1-difluoroethylene.

Industry: Employed in the production of high-performance electrical insulation materials, coatings, and films.

Mecanismo De Acción

Target of Action

2-Chloro-1,1-difluoroethylene, also known as R 1122, u-HCFC-1122 or HCFO-1122, is a toxic unsaturated hydrochlorofluorocarbon

Mode of Action

When irradiated by ultraviolet light at 192 nm, 2-chloro-1,1-difluoroethylene splits off hydrogen chloride to make a carbene: (difluorovinylidene) cf2=chcl → cf2=c: + hcl .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1,1-difluoroethylene. For instance, its reactivity may be influenced by temperature, pH, and the presence of other chemicals. Furthermore, the compound’s lifetime in Earth’s atmosphere is only 10 to 30 days, mitigating the effect of pollution .

Análisis Bioquímico

Biochemical Properties

2-Chloro-1,1-difluoroethylene plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can undergo dehydrochlorination to form difluorovinylidene, a reactive intermediate . This interaction can affect the activity of enzymes involved in halogenated compound metabolism, potentially leading to enzyme inhibition or activation.

Cellular Effects

The effects of 2-Chloro-1,1-difluoroethylene on cells and cellular processes are significant. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to the formation of reactive intermediates that may cause cellular damage or alter normal cellular functions . These effects can vary depending on the concentration and duration of exposure.

Molecular Mechanism

At the molecular level, 2-Chloro-1,1-difluoroethylene exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by interacting with their active sites or altering their conformation . Additionally, this compound can induce changes in gene expression by affecting transcription factors or other regulatory proteins. The formation of reactive intermediates, such as difluorovinylidene, plays a crucial role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1,1-difluoroethylene can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it can degrade into reactive intermediates, which may have prolonged effects on cells . The temporal effects also depend on the experimental conditions, such as temperature and exposure duration.

Dosage Effects in Animal Models

The effects of 2-Chloro-1,1-difluoroethylene vary with different dosages in animal models. At low doses, it may cause minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain concentration is required to elicit a significant response. High doses can result in severe cellular damage, organ toxicity, and other adverse effects.

Metabolic Pathways

2-Chloro-1,1-difluoroethylene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and detoxification . The compound can undergo dehydrochlorination and dehydrofluorination reactions, leading to the formation of reactive intermediates. These metabolic pathways can affect the overall metabolic flux and levels of metabolites in the body.

Transport and Distribution

The transport and distribution of 2-Chloro-1,1-difluoroethylene within cells and tissues are influenced by its interactions with transporters and binding proteins . It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may localize to specific compartments or organelles, affecting its accumulation and activity.

Subcellular Localization

The subcellular localization of 2-Chloro-1,1-difluoroethylene is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization can influence its interactions with biomolecules and its overall effects on cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloro-1,1-difluoroethylene can be synthesized through several methods:

Dehydrochlorination of 1,1-dichloro-2,2-difluoroethane (HCFC-132b): Heating HCFC-132b to 600°C in the presence of carbon tetrachloride yields 2-chloro-1,1-difluoroethylene with a 70% yield.

Dehydrofluorination of 1,1,1-trifluoroethane (HCFC-133a): This method produces 2-chloro-1,1-difluoroethylene as a side product.

Industrial Production Methods: Industrial production of 2-chloro-1,1-difluoroethylene involves the dehydrochlorination of 1,1-dichloro-2,2-difluoroethane at high temperatures, often in the presence of stabilizers to prevent the decomposition of starting materials .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-1,1-difluoroethylene undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atom.

Addition Reactions: The compound can participate in addition reactions with halogens and hydrogen halides.

Common Reagents and Conditions:

Photochemical Reactions: When irradiated with ultraviolet light at 192 nm, 2-chloro-1,1-difluoroethylene can split off hydrogen chloride to form difluorovinylidene.

Reductive Dechlorination: Using zero-valent zinc in solvents like methanol or dimethylformamide at 80°C.

Major Products:

Difluorovinylidene: Formed through photochemical reactions.

Trichloro-(2,2-difluoroethyl)silane: Produced in reactions with trichlorosilane.

Comparación Con Compuestos Similares

1-Chloro-1,2-difluoroethylene:

1,1-Difluoroethylene:

Uniqueness: 2-Chloro-1,1-difluoroethylene is unique due to its specific molecular structure and reactivity, particularly in photochemical reactions. Its ability to form difluorovinylidene distinguishes it from other similar compounds .

Actividad Biológica

2-Chloro-1,1-difluoroethylene (CDE), also known as HCFO-1122, is a toxic unsaturated hydrochlorofluorocarbon with significant biological implications. This compound is primarily recognized for its role as a metabolite of halothane, an anesthetic agent. Understanding the biological activity of CDE is crucial for evaluating its safety and potential health risks associated with exposure.

CDE has the molecular formula and features a planar structure with distinct bond lengths and angles:

- Bond Lengths :

- C=C: 1.303 Å

- C-Cl: 1.731 Å

- C-F(H): 1.321 Å

- C-F(Cl): 1.320 Å

- C-H: 1.083 Å

- Bond Angles :

Metabolic Pathways

CDE is produced in the body when halothane is metabolized, leading to its exhalation in humans and animals under anesthesia . Its presence in expired air has been documented in studies involving halothane-anesthetized rabbits and humans, indicating its metabolic significance .

Toxicological Effects

The toxicity profile of CDE suggests several critical health implications:

- Acute Toxicity : Inhalation of high concentrations can lead to anesthetic-like effects and potential asphyxiation due to displacement of oxygen .

- Chronic Exposure : Long-term inhalation studies in rats showed no significant carcinogenic effects, but concerns remain regarding cardiac arrhythmias at elevated vapor concentrations .

- Environmental Persistence : CDE has a relatively short atmospheric lifetime of approximately 10 to 30 days, which may mitigate its long-term environmental impact but raises concerns about immediate exposure risks .

Clinical Observations

A study assessing the presence of CDE in patients undergoing hemodialysis demonstrated that it could be effectively removed from circulation, indicating its clearance dynamics in biological systems . The results highlighted variations in concentration profiles among individuals, suggesting inter-individual variability in metabolism or exposure levels.

Experimental Studies

In laboratory settings, CDE has been shown to undergo photolytic reactions when exposed to ultraviolet light, resulting in the formation of reactive intermediates such as difluorovinylidene. This reaction pathway emphasizes the potential for CDE to engage in further chemical transformations that could have biological implications .

Summary Table of Biological Activity

| Biological Activity | Details |

|---|---|

| Metabolite of | Halothane (anesthetic agent) |

| Acute Toxicity | Anesthetic effects; potential asphyxiant |

| Chronic Toxicity | No carcinogenic effects noted; possible cardiac arrhythmias at high doses |

| Environmental Lifetime | Approximately 10 to 30 days |

| Clearance Mechanism | Effective removal during hemodialysis |

Propiedades

IUPAC Name |

2-chloro-1,1-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF2/c3-1-2(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHNTJCVPNKCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073898 | |

| Record name | Ethene, 2-chloro-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 2-Chloro-1,1-difluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

359-10-4 | |

| Record name | Ethene, 2-chloro-1,1-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,1-difluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 2-chloro-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,1-difluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,1-DIFLUOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGF1P560AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Chloro-1,1-difluoroethylene is a volatile metabolite of the anesthetic halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). It forms through a reductive metabolic pathway involving hepatic microsomes and cytochrome P-450 enzymes. [] This metabolite can form glutathione S-conjugates, which are further hydrolyzed to cysteine S-conjugates. These cysteine S-conjugates can then be bioactivated by renal cysteine conjugate beta-lyase, leading to nephrotoxic metabolites. []

ANone: The molecular formula of 2-chloro-1,1-difluoroethylene is C2H1ClF2. Its molecular weight is 98.48 g/mol.

A: Researchers have extensively studied the microwave spectrum of 2-chloro-1,1-difluoroethylene. This data provides valuable insights into its molecular structure and interactions. [, , ] For detailed spectroscopic data, refer to the referenced publications.

A: Increasing fluorine substitution in ethylene derivatives, like in the case of 2-chloro-1,1-difluoroethylene, influences their interaction with acetylene. While hydrogen bonding to fluorine is electrostatically favored, steric effects play a significant role. In 2-chloro-1,1-difluoroethylene, the acetylene forms a hydrogen bond with the chlorine atom and a secondary interaction with the hydrogen atom geminal to the chlorine. This preference for "side-binding" is due to the angle strain induced by fluorine substitution and the relaxed steric requirements of hydrogen bonding to chlorine. []

A: Cytochrome b5 appears to influence the metabolic pathway of halothane, shifting the balance towards the production of 2-chloro-1,1-difluoroethylene (CDF) over 2-chloro-1,1,1-trifluoroethane (CTE). [] This shift is significant because CDF is believed to be produced without radical reactions, while CTE formation involves potentially harmful free radical intermediates.

A: Research suggests that genetic differences might contribute to the variability in susceptibility to halothane-induced hepatotoxicity, likely linked to 2-chloro-1,1-difluoroethylene formation. Studies in different rat strains (Fischer 344, Sprague-Dawley, and black hooded Wistar) revealed varying degrees of liver damage following halothane exposure under identical conditions. This suggests that genetic variations in the liver's response to reactive intermediates generated during halothane's reductive metabolism, including 2-chloro-1,1-difluoroethylene, might be a crucial factor in halothane hepatotoxicity. []

A: Gas chromatography, often coupled with mass spectrometry (GC/MS), is a primary method for identifying and quantifying volatile metabolites like 2-chloro-1,1-difluoroethylene in exhaled breath and tissues. [, , ]

A: The "rec" DNA repair assay, using Bacillus subtilis strains, helps assess the genotoxic potential of compounds. Studies have shown that a urinary metabolite of halothane, RSCF2CHBrCl (R = −CH2CH(COOH)NHCOCH3), and related unsaturated analogs like RSCFCHCl and RSCFCHBr, preferentially inhibit the growth of the DNA repair-deficient B. subtilis strain M45. This suggests that these metabolites, potentially derived from further metabolism of 2-chloro-1,1-difluoroethylene, can damage DNA. []

A: While 2-chloro-1,1-difluoroethylene has not been directly shown to be mutagenic in standard Salmonella/microsome assays, its metabolic products, particularly those conjugated with glutathione and cysteine, exhibit genotoxic potential in the Bacillus subtilis “rec” assay. [] This highlights the importance of investigating the downstream metabolic fate of 2-chloro-1,1-difluoroethylene for a comprehensive understanding of its potential toxicity.

A: While 2-chloro-1,1-difluoroethylene is a significant product of halothane's reductive pathway, another metabolite, 2-bromo-2-chloro-1,1-difluoroethylene (CF2CBrCl), has been identified as mutagenic in Salmonella typhimurium. [] This indicates that different halothane metabolites might contribute to toxicity through distinct mechanisms.

A: The identification of 2-chloro-1,1-difluoroethylene in the breath of patients under halothane anesthesia, even at levels comparable to adults, suggests that children are not deficient in the reductive metabolism of halothane. [] This finding challenges the notion that the lower incidence of halothane hepatitis in children is solely due to lower metabolic capacity.

A: The H2-receptor antagonist cimetidine has been shown to inhibit the reductive metabolism of halothane, as evidenced by decreased exhalation of 2-chloro-1,1-difluoroethylene and 2-chloro-1,1,1-trifluoroethane during anesthesia. [] This suggests a potential strategy to reduce the formation of these metabolites, although further research is needed to confirm its clinical relevance and safety.

A: Yes, 2-chloro-1,1-difluoroethylene can be generated during the manufacturing of halothane as an impurity. [] It can also form as a breakdown product of halothane in the presence of soda lime, a component of closed-circuit anesthesia systems. []

A: Purification of 1,1,1,2-tetrafluoroethane from 2-chloro-1,1-difluoroethylene can be achieved using activated carbon [] or zeolites with specific pore sizes (3.8 to 4.8 Angstroms). [] Regeneration of these purification materials involves rectification with inert gas and high-temperature treatments.

A: Photodissociation studies using ultraviolet light (193 nm) provide insights into the decomposition pathways and energy distributions of 2-chloro-1,1-difluoroethylene. These studies suggest a three-center elimination mechanism leading to the formation of HCl and the F2C=C: carbene. [, ]

A: Yes, 2-chloro-1,1-difluoroethylene has been studied in the context of cycloaddition reactions with cyclopentadiene, providing insights into the mechanisms and competing pathways of these reactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.